molecular formula C12H12FN3 B13436798 3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13436798
M. Wt: 217.24 g/mol
InChI Key: RYGMTJFQGHVQTE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of an intermediate through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This intermediate can then undergo further cyclization and functionalization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This can be used to remove oxygen or introduce hydrogen into the molecule.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of imidazole and pyrazine rings makes it a versatile scaffold for drug development and other applications.

Biological Activity

3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a compound that belongs to the imidazo[1,2-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11H12FN3
  • Molecular Weight : 203.23 g/mol
  • CAS Number : 1261110-14-8
  • LogP : 2.636
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1
  • Rotatable Bonds : 1

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds within the imidazo[1,2-a]pyrazine family. For instance, similar pyrazine derivatives have shown promising results in inducing apoptosis in various cancer cell lines. A notable study demonstrated that a related pyrazine derivative inhibited the proliferation of human leukemia K562 cells by inducing cell cycle arrest and apoptosis through mechanisms involving the down-regulation of anti-apoptotic proteins such as Bcl-2 and Survivin while up-regulating pro-apoptotic proteins like Bax .

CompoundIC50 (μM)Cell LineMechanism of Action
This compoundTBDK562Induces apoptosis via cell cycle arrest
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (similar derivative)25K562Induces apoptosis; down-regulates Bcl-2 and Survivin

Neuroprotective Effects

Preliminary research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazines may possess neuroprotective properties. These compounds have been shown to mitigate oxidative stress-induced neuronal damage in vitro. The neuroprotective mechanism is likely linked to their ability to modulate signaling pathways involved in inflammation and apoptosis.

Antimicrobial Activity

Some studies suggest that imidazo[1,2-a]pyrazines exhibit antimicrobial properties against various bacterial strains. The activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Study on Apoptosis Induction

In a controlled laboratory setting, K562 leukemia cells were treated with varying concentrations of a related pyrazine derivative for a duration of 24 to 72 hours. The study utilized MTT assays to assess cell viability and flow cytometry for analyzing apoptotic markers. Results indicated significant growth inhibition with an IC50 value of approximately 25 μM after 72 hours of treatment. Morphological changes consistent with apoptosis were observed alongside increased sub-G1 populations in flow cytometry analyses .

Neuroprotection Assessment

A recent investigation into the neuroprotective effects of tetrahydroimidazo[1,2-a]pyrazines revealed that these compounds could protect neuronal cells from oxidative stress. The study involved exposing neuronal cultures to hydrogen peroxide and subsequently treating them with varying concentrations of the compound. Results showed reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

3-(2-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H12FN3/c13-10-4-2-1-3-9(10)11-7-15-12-8-14-5-6-16(11)12/h1-4,7,14H,5-6,8H2

InChI Key

RYGMTJFQGHVQTE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C3=CC=CC=C3F)CN1

Origin of Product

United States

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